molecular formula C9H16N2 B046681 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS No. 6674-22-2

1,8-Diazabicyclo[5.4.0]undec-7-ene

Cat. No.: B046681
CAS No.: 6674-22-2
M. Wt: 152.24 g/mol
InChI Key: GQHTUMJGOHRCHB-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[5.4.0]undec-7-ene is a chemical compound belonging to the class of amidine compounds. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . This compound is known for its strong basicity and is often utilized in various chemical reactions due to its unique properties.

Mechanism of Action

1,8-Diazabicyclo[5.4.0]undec-7-ene, also known as 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine or more commonly DBU, is a chemical compound that belongs to the class of amidine compounds .

Target of Action

DBU primarily targets azides, specifically aromatic and sulfonyl azides . It acts as a catalyst in the reduction of azides to amines under metal-free conditions .

Mode of Action

DBU interacts with its targets through a process of reduction. This transformation features good functional group tolerance and high chemo-selectivity .

Biochemical Pathways

The primary biochemical pathway affected by DBU is the reduction of azides to amines . This process is significant in organic synthesis, where the transformation of azides to amines is a common and important reaction .

Pharmacokinetics

It’s worth noting that dbu is a strong base and is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . These properties may influence its pharmacokinetic behavior.

Result of Action

The result of DBU’s action is the formation of amines from azides . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields .

Action Environment

The action of DBU can be influenced by environmental factors. For instance, DBU is used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This suggests that the presence of carbon dioxide in the environment could potentially influence the action of DBU. Additionally, DBU is used in the separation of fullerenes in conjunction with trimethylbenzene . This indicates that the presence of other chemicals in the environment can also influence the action of DBU.

Preparation Methods

1,8-Diazabicyclo[5.4.0]undec-7-ene can be synthesized through several methods. One common synthetic route involves the reaction of caprolactam and acrylonitrile through an addition reaction, followed by hydrogenation and cyclization . The reaction conditions typically involve the use of tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst. The process begins at a temperature of 10-15°C and proceeds through a series of steps to yield the final product .

Chemical Reactions Analysis

1,8-Diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include dimethyl carbonate, carboxylic acids, and various organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

1,8-Diazabicyclo[5.4.0]undec-7-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its strong basicity, non-nucleophilic nature, and versatility in various chemical reactions.

Properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
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InChI

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2
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InChI Key

GQHTUMJGOHRCHB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC2=NCCCN2CC1
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Molecular Formula

C9H16N2
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DSSTOX Substance ID

DTXSID2049424
Record name 1,8-Diazabicyclo[5.4.0]undec-7-ene
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Molecular Weight

152.24 g/mol
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Physical Description

Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline]
Record name Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-
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Vapor Pressure

0.05 [mmHg]
Record name 1,8-Diazabicyclo(5.4.0)undec-7-ene
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CAS No.

6674-22-2
Record name 1,8-Diazabicyclo[5.4.0]undec-7-ene
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Record name 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of product of Step 3 and 2.13 g of 2,6-lutidine is heated at 143° C. for 30 minutes. Two drops of DBU are added and the reaction mixture is heated for additional 1 hour and 30 minutes, cooled and worked up as in (b) above to give 4.23 g of the desired product. The reaction can also be carried out in excess of 2,6-lutidine and a catalytic amount of DBU without solvent or in the presence of toluene as solvent giving similar results.
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Synthesis routes and methods II

Procedure details

Compounds of Formula (I) wherein R1 is --SO2NHCO2R24 may be prepared by reacting an appropriate chloroformate with the sulfonamide (29) in pyridine or in the presence of DBU in THF to afford the desired compound (41), as outlined in Scheme 11. ##STR99##
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sulfonamide
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Synthesis routes and methods III

Procedure details

Compound 54 is then converted in two steps into O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate (55). First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate. Preferably, this reaction is conducted by contacting compound 54 with from about 1.1 to about 1.5 equivalents of hydrazine acetate (prepared by known procedures from hydrazine and acetic anhydride) at a temperature of from about 0° C. to about 20° C. for about 5 to about 10 hours. Typically, the reaction is conducted in an anhydrous solvent, such as dimethylformamide. Treatment of the resulting product with trichloroacetonitrile in the presence of an amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides compound 55. This reaction is typically conducted in an anhydrous inert organic solvent, such as dichloromethane, using an excess of trichloroacetonitrile.
[Compound]
Name
Compound 54
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O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
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Synthesis routes and methods IV

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).
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150 mg
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5 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 2
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 3
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 4
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 5
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 6
1,8-Diazabicyclo[5.4.0]undec-7-ene

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